Fmoc-Cys(Et)-OH

描述

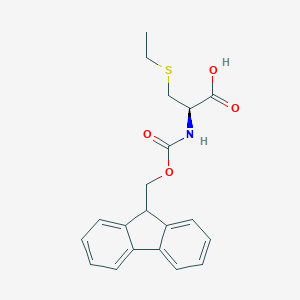

Structure

3D Structure

属性

IUPAC Name |

(2R)-3-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-2-26-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXUHWHQQLGDQE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426777 | |

| Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-34-3 | |

| Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Fmoc-Cys(Et)-OH and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Et)-OH, with the IUPAC name N-(9-fluorenylmethoxycarbonyl)-S-ethyl-L-cysteine, is a protected amino acid derivative crucial for its role in solid-phase peptide synthesis (SPPS). The strategic use of protecting groups is fundamental in peptide chemistry to ensure the selective formation of amide bonds and to prevent unwanted side reactions. This guide provides a comprehensive overview of Fmoc-Cys(Et)-OH, its chemical properties, and its application in the synthesis of peptides.

Cysteine, with its reactive thiol (-SH) group in the side chain, presents a unique challenge in peptide synthesis. This thiol group is susceptible to oxidation, which can lead to the formation of undesired disulfide bridges, and other side reactions. To circumvent this, the thiol group must be protected during synthesis. Fmoc-Cys(Et)-OH employs an ethyl group for the protection of the cysteine's sulfur atom. The N-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard for many SPPS strategies.

Chemical Structure and Properties

Fmoc-Cys(Et)-OH is characterized by the presence of the Fmoc protecting group on the alpha-amino group and an ethyl protecting group on the sulfur atom of the cysteine side chain.

Caption: Chemical structure of Fmoc-Cys(Et)-OH.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Cys(Et)-OH is presented below.

| Property | Value |

| IUPAC Name | N-(9-fluorenylmethoxycarbonyl)-S-ethyl-L-cysteine |

| Synonyms | FMOC-S-ETHYL-L-CYSTEINE, FMOC-CYSTEINE(ET)-OH |

| CAS Number | 200354-34-3 |

| Molecular Formula | C20H21NO4S |

| Molecular Weight | 371.5 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO |

| Storage | 2-8°C, desiccated |

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(Et)-OH is utilized as a building block in Fmoc-based SPPS. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions (e.g., with piperidine) to allow for the coupling of the next amino acid in the sequence. The S-ethyl group, on the other hand, is a stable protecting group for the thiol side chain that is resistant to the basic conditions of Fmoc deprotection and the acidic conditions often used for cleavage from the resin.

The stability of the S-ethyl group makes it suitable for strategies where the cysteine residue needs to remain protected until a later stage. Deprotection of the S-ethyl group to liberate the free thiol typically requires harsher conditions, such as treatment with sodium in liquid ammonia or other reductive cleavage methods. This orthogonality allows for selective deprotection strategies in the synthesis of complex peptides with multiple disulfide bonds, where other cysteine residues might be protected with more labile groups.

Experimental Protocols

The following sections outline the general procedures for the incorporation of Fmoc-Cys(Et)-OH into a peptide chain using manual Fmoc-SPPS.

Materials and Reagents

-

Fmoc-Cys(Et)-OH

-

SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

-

Other Fmoc-protected amino acids

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

-

Bases:

-

N,N-Diisopropylethylamine (DIPEA)

-

2,4,6-Collidine

-

-

Fmoc Deprotection Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Experimental Workflow: A Single Coupling Cycle

The following diagram illustrates a standard cycle for the incorporation of an amino acid, such as Fmoc-Cys(Et)-OH, in Fmoc-SPPS.

Caption: A single cycle of amino acid incorporation in Fmoc-SPPS.

Detailed Methodologies

-

Resin Swelling: The solid support (resin) is swollen in a suitable solvent, typically DMF, for 30-60 minutes to ensure all reactive sites are accessible.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment (1-5 minutes) followed by a longer treatment (15-20 minutes) with fresh reagent.

-

Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, Fmoc-Cys(Et)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated.

-

For DIC/HOBt coupling: Dissolve Fmoc-Cys(Et)-OH and HOBt (or Oxyma) in DMF. Add DIC and allow the mixture to activate for a few minutes.

-

For HATU coupling: Dissolve Fmoc-Cys(Et)-OH and HATU in DMF. Add a hindered base such as DIPEA or collidine to initiate activation.

-

The activated amino acid solution is then added to the deprotected peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling is complete, the resin is washed extensively with DMF, DCM, and IPA to remove any unreacted reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection of Side Chains

Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, such as TFA, and scavengers to trap the reactive carbocations generated during deprotection.

Note on S-Ethyl Deprotection: The S-ethyl group is stable to standard TFA cleavage conditions. Therefore, if the final peptide requires a free cysteine at this position, a subsequent, specific deprotection step will be necessary.

Conclusion

Fmoc-Cys(Et)-OH is a valuable reagent for the synthesis of cysteine-containing peptides, particularly when a stable, non-acid-labile thiol protecting group is required. Its use in Fmoc-SPPS allows for the controlled assembly of peptide chains. A thorough understanding of its chemical properties and the appropriate experimental conditions for its use is essential for the successful synthesis of complex and biologically active peptides. Researchers and drug development professionals can leverage the stability of the S-ethyl group to design sophisticated orthogonal protection strategies for the synthesis of peptides with multiple disulfide bonds.

References

Fmoc-Cys(Et)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-α-Fmoc-S-ethyl-L-cysteine (Fmoc-Cys(Et)-OH) is a protected amino acid derivative crucial for the incorporation of S-ethyl-cysteine into peptide sequences during solid-phase peptide synthesis (SPPS). The S-ethyl protecting group offers a stable thioether linkage that is resistant to the mildly basic conditions required for the removal of the N-terminal Fmoc group, as well as to the acidic conditions typically used for peptide cleavage from the resin and removal of other side-chain protecting groups. This unique stability profile allows for its application in the synthesis of peptides with specific structural or functional requirements. This technical guide provides a detailed overview of the physical and chemical properties of Fmoc-Cys(Et)-OH, experimental protocols for its use, and relevant safety information.

Physical and Chemical Properties

The physical and chemical properties of Fmoc-Cys(Et)-OH are summarized below. It is important to note that while some data is readily available, specific experimental values for properties such as melting point and solubility can vary between suppliers and batches.

Table 1: Physical and Chemical Properties of Fmoc-Cys(Et)-OH

| Property | Value | Reference |

| CAS Number | 200354-34-3 | [1] |

| Molecular Formula | C₂₀H₂₁NO₄S | [1] |

| Molecular Weight | 371.5 g/mol | [1] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Data not available. For comparison, Fmoc-Cys(Trt)-OH has a melting point of 170-173 °C. | |

| Solubility | Generally soluble in polar aprotic solvents such as DMF and NMP.[2] Specific quantitative data is not readily available. | |

| Storage | Store at 2-8°C, protected from light. | General recommendation for Fmoc-amino acids |

Spectroscopic Data

Detailed experimental spectroscopic data for Fmoc-Cys(Et)-OH is not widely published. However, the expected NMR chemical shifts can be predicted based on the known spectra of S-ethyl-L-cysteine and the characteristic signals of the Fmoc protecting group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Fmoc-Cys(Et)-OH

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Fmoc Group | ||

| Aromatic CH | 7.20 - 7.80 (m, 8H) | 120.0, 125.1, 127.1, 127.7, 141.2, 143.8 |

| CH (Fmoc) | 4.20 - 4.40 (m, 1H) | 47.2 |

| CH₂ (Fmoc) | 4.10 - 4.30 (m, 2H) | 67.0 |

| Cysteine Backbone | ||

| α-CH | 4.30 - 4.60 (m, 1H) | ~53 |

| β-CH₂ | 2.80 - 3.10 (m, 2H) | ~35 |

| C=O (Carboxyl) | - | ~173 |

| S-Ethyl Group | ||

| S-CH₂ | 2.50 - 2.70 (q, 2H) | ~26 |

| CH₃ | 1.20 - 1.40 (t, 3H) | ~15 |

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following protocols provide a general framework for the use of Fmoc-Cys(Et)-OH in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin used.

Coupling of Fmoc-Cys(Et)-OH in SPPS

This protocol describes the manual coupling of Fmoc-Cys(Et)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Cys(Et)-OH (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) (6-10 equivalents)

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

-

Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment for another 15-20 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Et)-OH in DMF. Add the coupling reagent and, if applicable, an additive like HOBt or Oxyma. Finally, add the base to initiate the activation. Allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored using a colorimetric method such as the Kaiser test.

-

Washing: Once the coupling is complete (indicated by a negative Kaiser test), wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and by-products.

Cleavage of the S-Ethyl Protecting Group

The S-ethyl group is a stable thioether and its cleavage requires specific and relatively harsh conditions compared to more common S-protecting groups like trityl (Trt) or acetamidomethyl (Acm). The most common method for cleaving stable S-alkyl groups is using strong acids at elevated temperatures or with specific reagents.

Caution: These procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Method 1: Strong Acid Cleavage

-

Reagents: Trifluoromethanesulfonic acid (TFMSA) or Hydrogen fluoride (HF).

-

Procedure: Treatment of the peptide-resin with neat TFMSA or HF at 0°C to room temperature for several hours is typically required. This method is very effective but requires specialized equipment and extreme caution.

Method 2: Reductive Cleavage

While less common for S-ethyl, reductive cleavage methods might be explored.

-

Reagents: Sodium in liquid ammonia.

-

Procedure: This method involves dissolving the protected peptide in liquid ammonia and adding sodium metal until a persistent blue color is observed. This is a powerful reducing medium capable of cleaving many stable protecting groups, including S-alkyl groups. This procedure also requires specialized equipment and expertise.

Note on Cleavage: The choice of cleavage method will depend on the overall protecting group strategy and the stability of the peptide sequence. It is crucial to perform small-scale trials to optimize the cleavage conditions for a specific peptide.

Stability and Storage

-

Solid Form: Fmoc-Cys(Et)-OH is a stable solid that should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.

-

In Solution: Solutions of Fmoc-Cys(Et)-OH in solvents like DMF should be prepared fresh for each use. Prolonged storage in solution is not recommended due to the potential for degradation.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

In case of contact:

-

Skin: Wash thoroughly with soap and water.

-

Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical progression of incorporating an Fmoc-Cys(Et)-OH residue into a peptide chain via SPPS, followed by cleavage and deprotection.

Conclusion

Fmoc-Cys(Et)-OH is a valuable reagent for the synthesis of peptides containing the S-ethyl-cysteine modification. Its key feature is the stability of the S-ethyl group, which allows for orthogonal protection strategies in complex peptide synthesis. While specific experimental data for this derivative is limited, the general principles of Fmoc-SPPS and knowledge of thioether chemistry provide a solid foundation for its successful application. Researchers and drug development professionals should carefully consider the cleavage conditions required for the S-ethyl group and perform necessary optimizations to achieve high-purity peptides.

References

Fmoc-Cys(Et)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-S-ethyl-L-cysteine (Fmoc-Cys(Et)-OH), a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). While specific literature on Fmoc-Cys(Et)-OH is limited, this document extrapolates from the well-established principles of Fmoc chemistry and the behavior of S-alkyl protected cysteine derivatives to offer a practical resource for its application.

Core Compound Data

The fundamental properties of Fmoc-Cys(Et)-OH are summarized below, providing essential information for its use in peptide synthesis workflows.

| Property | Value |

| CAS Number | 200354-34-3 |

| Molecular Weight | 371.45 g/mol |

| Molecular Formula | C₂₀H₂₁NO₄S |

Introduction to S-Ethyl Protection in Fmoc-SPPS

In Fmoc-based solid-phase peptide synthesis, the thiol group of cysteine is highly reactive and necessitates protection to prevent undesirable side reactions, such as oxidation to form disulfides or alkylation. The S-ethyl group is a simple alkyl protecting group. Generally, S-alkyl protecting groups are known for their stability under the mildly basic conditions required for Fmoc group removal (e.g., treatment with piperidine) and the acidic conditions of standard coupling reactions.

The choice of an S-protecting group is critical as it dictates the conditions under which it can be selectively removed, a key consideration in the synthesis of complex peptides, especially those with multiple disulfide bonds. While groups like trityl (Trt) are highly acid-labile and can be removed during the final cleavage from the resin with trifluoroacetic acid (TFA), other groups like acetamidomethyl (Acm) are stable to TFA and require specific deprotection methods. The S-ethyl group is expected to be relatively stable to standard TFA cleavage conditions, thus requiring a dedicated deprotection step.

Experimental Protocols

General Protocol for Incorporation of Fmoc-Cys(Et)-OH in SPPS

This protocol outlines the standard steps for the incorporation of Fmoc-Cys(Et)-OH into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide-resin. Wash the resin thoroughly with DMF.

-

Coupling:

-

Dissolve Fmoc-Cys(Et)-OH (typically 3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Deprotection of the S-Ethyl Group

The S-ethyl group is a stable thioether and is not typically cleaved by standard TFA cocktails used for peptide cleavage from the resin. Therefore, a separate deprotection step is required. The cleavage of thioether bonds often requires harsher conditions.

Note: The following protocol is a general method for the cleavage of stable S-alkyl groups and should be optimized for the specific peptide sequence.

-

Peptide Cleavage from Resin: After completion of the peptide synthesis, cleave the peptide from the solid support and remove other acid-labile side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours at room temperature. Precipitate the crude peptide in cold diethyl ether.

-

Purification of S-Ethyl Protected Peptide: Purify the crude peptide containing the S-ethyl protected cysteine by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

S-Ethyl Group Cleavage (Potential Methods):

-

Method A: Strong Acid Catalysis: Treatment with a stronger acid than TFA, such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF), can cleave S-alkyl groups. This is a harsh method and may not be suitable for all peptides.

-

Method B: Metal-Mediated Deprotection: Treatment with mercury(II) acetate or silver tetrafluoroborate in an appropriate solvent, followed by treatment with a thiol such as dithiothreitol (DTT) to remove the metal ion, can be effective. Caution: Mercury and silver salts are highly toxic and require careful handling and disposal.

-

Method C: Birch Reduction: Reduction with sodium in liquid ammonia is a powerful method for cleaving many protecting groups, including S-alkyl groups. This method requires specialized equipment and expertise.

-

Given the stability of the S-ethyl group, its use would be most appropriate in strategies where the cysteine thiol is intended to remain protected in the final peptide, or where a very robust and orthogonal protection is required.

Logical Workflow

The following diagram illustrates the general workflow for the utilization of Fmoc-Cys(Et)-OH in solid-phase peptide synthesis.

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Cys(Et)-OH

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-S-ethyl-L-cysteine (Fmoc-Cys(Et)-OH), a valuable derivative for solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the chemical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Cys(Et)-OH is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₄S | [1] |

| Molecular Weight | 371.5 g/mol | [1] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(ethylthio)propanoic acid | |

| CAS Number | 200354-34-3 | [1] |

Synthesis and Purification Workflow

The overall process for obtaining pure Fmoc-Cys(Et)-OH involves a two-step synthesis followed by a purification stage. The workflow begins with the S-alkylation of L-cysteine to form the intermediate S-ethyl-L-cysteine, which is then protected with an Fmoc group. The crude product is subsequently purified to yield the final high-purity compound.

Caption: Overall workflow for the synthesis and purification of Fmoc-Cys(Et)-OH.

Synthesis of Fmoc-Cys(Et)-OH

The synthesis of Fmoc-Cys(Et)-OH is achieved in two primary steps: the formation of the S-ethyl-L-cysteine intermediate, followed by the introduction of the N-terminal Fmoc protecting group.

Reaction Scheme

Caption: Reaction scheme for the two-step synthesis of Fmoc-Cys(Et)-OH.

Experimental Protocols

Step 1: Synthesis of S-Ethyl-L-cysteine

This procedure is adapted from the general synthesis of S-alkyl cysteine derivatives.[2]

-

Dissolution: In a suitable reaction vessel, dissolve L-cysteine hydrochloride (1 equivalent) in 2M aqueous ammonia (NH₄OH).

-

Addition of Alkylating Agent: To the stirred solution, add ethyl bromide (1.5 equivalents) dropwise at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 20-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Concentrate the reaction mixture under reduced pressure to precipitate the crude S-ethyl-L-cysteine as a white solid.

-

Washing: Filter the solid and wash it with cold ethanol (3 x 10 mL) to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight. The S-ethyl-L-cysteine is used in the next step without further purification.

Step 2: N-Fmoc Protection of S-Ethyl-L-cysteine

This protocol is based on standard procedures for the Fmoc protection of amino acids.[3][]

-

Dissolution: Dissolve S-ethyl-L-cysteine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate (NaHCO₃).

-

Preparation of Fmoc Reagent: In a separate flask, dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in acetone or dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the stirred S-ethyl-L-cysteine solution at 0-5°C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete as monitored by TLC.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Precipitation: Acidify the aqueous layer to a pH of 2-3 with 1M hydrochloric acid (HCl). A white precipitate of crude Fmoc-Cys(Et)-OH will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

-

Drying: Dry the crude product under vacuum.

Table of Reagents and Solvents for Synthesis

| Reagent/Solvent | Step 1 (S-alkylation) | Step 2 (N-Fmoc Protection) |

| Starting Material | L-Cysteine Hydrochloride | S-Ethyl-L-cysteine |

| Reagent | Ethyl Bromide | Fmoc-OSu |

| Base | 2M Ammonium Hydroxide | 10% Sodium Bicarbonate |

| Solvent | Water | Water, Acetone/Dioxane |

| Work-up | Ethanol | Diethyl Ether, 1M HCl |

Purification of Fmoc-Cys(Et)-OH

The crude Fmoc-Cys(Et)-OH is purified by recrystallization to remove impurities such as unreacted starting materials and byproducts of the Fmoc protection reaction.

Purification Workflow

Caption: Workflow for the purification of Fmoc-Cys(Et)-OH by recrystallization.

Experimental Protocol: Recrystallization

This protocol is based on general procedures for the purification of Fmoc-amino acids.[5][6]

-

Dissolution: Place the crude Fmoc-Cys(Et)-OH in a flask and add a minimal amount of a suitable solvent, such as toluene or an ethyl acetate/hexane mixture.

-

Heating: Gently heat the mixture with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to induce crystallization. For maximum yield, the flask can be subsequently placed in a refrigerator (0-4°C) for several hours.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified Fmoc-Cys(Et)-OH under vacuum to a constant weight.

Table of Solvents for Purification

| Solvent System | Application |

| Toluene | Recrystallization |

| Ethyl Acetate / Hexane | Recrystallization |

| Isopropyl Alcohol | Recrystallization |

Characterization

The identity and purity of the synthesized Fmoc-Cys(Et)-OH should be confirmed by various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. The retention time should be compared to a known standard if available.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected mass for the [M+H]⁺ ion would be approximately 372.5.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3-7.8 ppm and aliphatic protons around 4.2-4.4 ppm), the ethyl group (a triplet around 1.2 ppm and a quartet around 2.6 ppm), and the amino acid backbone protons.

Table of Expected Analytical Data

| Analytical Technique | Expected Result |

| HPLC Purity | ≥ 99% |

| Mass (ESI-MS) | [M+H]⁺ ≈ 372.5 |

| ¹H NMR | Characteristic peaks for Fmoc, ethyl, and cysteine moieties |

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and purification of Fmoc-Cys(Et)-OH. The two-step synthesis, involving S-alkylation of L-cysteine followed by N-Fmoc protection, provides a straightforward route to the crude product. Subsequent purification by recrystallization is crucial for achieving the high purity required for successful solid-phase peptide synthesis. Adherence to the detailed protocols and rigorous analytical characterization will ensure the quality and reliability of this important building block for peptide and protein chemistry.

References

Fmoc-Cys(Et)-OH: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Fmoc-S-ethyl-L-cysteine (Fmoc-Cys(Et)-OH). The integrity of this reagent is critical for the successful synthesis of high-quality peptides for research and pharmaceutical development. This document details the chemical properties, potential degradation pathways, and analytical methodologies for assessing the stability of Fmoc-Cys(Et)-OH.

Core Properties and Stability Profile

Fmoc-Cys(Et)-OH is an amino acid derivative used in solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the thiol side chain is protected by an ethyl group. The S-ethyl group is a simple thioether linkage, which imparts specific stability characteristics to the molecule.

The overall stability of Fmoc-Cys(Et)-OH is influenced by the lability of both the Fmoc group and the S-ethyl protecting group under various chemical conditions encountered during storage and peptide synthesis.

Fmoc Group Stability

The Fmoc group is notoriously susceptible to basic conditions and is typically removed during SPPS using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). It is, however, stable to the acidic conditions often used for the final cleavage of the peptide from the resin.

S-Ethyl Thioether Stability

The S-ethyl group is a non-acid-labile and non-base-labile protecting group. Thioethers, in general, are relatively stable but can be susceptible to oxidation. The primary degradation pathways for the S-ethyl group involve oxidation of the sulfur atom.

While specific quantitative kinetic data for the degradation of Fmoc-Cys(Et)-OH is not extensively published, the known chemistry of thioethers allows for a qualitative assessment of its stability. The S-ethyl group is generally stable to the repetitive mild basic conditions of Fmoc deprotection and the acidic conditions of peptide cleavage from most resins. However, strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of sulfoxides and sulfones.

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and integrity of Fmoc-Cys(Et)-OH. The following conditions are recommended based on general guidelines for Fmoc-amino acids and cysteine derivatives.

| Storage Duration | Temperature | Atmosphere | Container | Light/Moisture Protection |

| Long-term (months to years) | -20°C | Inert (Argon or Nitrogen) | Tightly sealed, opaque | Protect from light and moisture |

| Short-term (weeks to months) | 2-8°C | Inert (Argon or Nitrogen) | Tightly sealed, opaque | Protect from light and moisture |

| In Solution (e.g., in DMF) | -20°C | Inert (Argon or Nitrogen) | Tightly sealed, opaque | Use within a limited timeframe (days to weeks); avoid repeated freeze-thaw cycles |

Potential Degradation Pathways

The primary degradation pathways for Fmoc-Cys(Et)-OH involve the cleavage of the Fmoc group under basic conditions and the oxidation of the S-ethyl thioether.

Experimental Protocols

Detailed experimental protocols are essential for assessing the stability and purity of Fmoc-Cys(Et)-OH.

Experimental Workflow for Stability Assessment

A forced degradation study is a common approach to evaluate the stability of a compound under various stress conditions.

Protocol 4.1.1: Forced Degradation Study

-

Sample Preparation: Prepare a stock solution of Fmoc-Cys(Et)-OH (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acidic: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution.

-

Basic: Add an equal volume of 0.2 M NaOH to an aliquot of the stock solution.

-

Oxidative: Add an equal volume of 6% H₂O₂ to an aliquot of the stock solution.

-

Thermal: Place an aliquot of the stock solution in a controlled temperature environment (e.g., 60°C).

-

Photolytic: Expose an aliquot of the stock solution to a calibrated light source (UV/Vis).

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

-

Quenching: For the acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples by RP-HPLC-UV to determine the percentage of remaining Fmoc-Cys(Et)-OH and by LC-MS to identify any degradation products.

HPLC Method for Purity and Stability Analysis

Instrumentation: A standard HPLC system with a UV detector.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide bond) |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Mass Spectrometry for Identification of Degradation Products

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) or similar high-resolution mass analyzer |

| Scan Range | m/z 100-1000 |

| Collision Energy (for MS/MS) | Ramped to obtain fragment ions for structural elucidation |

Expected Ions for Fmoc-Cys(Et)-OH:

-

[M+H]⁺: m/z 372.1

-

[M+Na]⁺: m/z 394.1

-

[M+K]⁺: m/z 410.1

Expected Ions for Potential Degradation Products:

-

Fmoc-Cys(SOEt)-OH (Sulfoxide) [M+H]⁺: m/z 388.1

-

Fmoc-Cys(SO₂Et)-OH (Sulfone) [M+H]⁺: m/z 404.1

-

H-Cys(Et)-OH [M+H]⁺: m/z 150.1

Selection of Cysteine Protecting Groups in Fmoc-SPPS

The choice of the S-protecting group is a critical strategic decision in the design of a peptide synthesis campaign. The S-ethyl group of Fmoc-Cys(Et)-OH is a non-labile protecting group under standard Fmoc-SPPS conditions.

Solubility of Fmoc-Cys(Et)-OH in different solvents

An In-depth Technical Guide to the Solubility of Fmoc-Cys(Et)-OH for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-S-ethyl-L-cysteine (Fmoc-Cys(Et)-OH), a critical derivative of the amino acid cysteine utilized in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents is paramount for efficient peptide coupling, minimizing aggregation, and ensuring the synthesis of high-purity target peptides. While specific quantitative solubility data for Fmoc-Cys(Et)-OH is not extensively available in public literature, this guide extrapolates from established principles for Fmoc-protected amino acids, provides qualitative solubility information, and details a robust experimental protocol for determining precise solubility in a laboratory setting.

Introduction to Fmoc-Cys(Et)-OH in Peptide Synthesis

Fmoc-Cys(Et)-OH is a derivative of cysteine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by an ethyl group. The Fmoc group is advantageous in SPPS due to its stability under acidic conditions and its ready removal under mild basic conditions, typically with a piperidine solution. The ethyl protection on the cysteine thiol is stable during peptide synthesis and requires specific conditions for removal, thus preventing unwanted side reactions. The solubility of this building block in the solvents used for coupling reactions directly impacts the reaction kinetics and the overall success of the peptide synthesis.

General Solubility of Fmoc-Protected Amino Acids

Fmoc-protected amino acids, including Fmoc-Cys(Et)-OH, are generally characterized by good solubility in polar aprotic solvents, which are the standard in peptide synthesis.[1][2] The bulky and hydrophobic Fmoc group significantly influences the solubility profile, generally rendering these compounds sparingly soluble in aqueous solutions.[3] The choice of solvent is a critical parameter for ensuring efficient coupling reactions and preventing the aggregation of the growing peptide chain.[2]

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N'-dimethylacetamide (DMAc) are widely used in Fmoc solid-phase peptide synthesis due to their excellent solvating properties for both the resin and the protected amino acids.[1] Dichloromethane (DCM) is also frequently used, sometimes in mixtures with other solvents.[1]

Qualitative and Semi-Quantitative Solubility Data

| Solvent | General Solubility of Fmoc-Amino Acids | Notes |

| N,N-Dimethylformamide (DMF) | High | The most common and effective solvent for SPPS.[2] |

| N-Methyl-2-pyrrolidone (NMP) | High | An excellent alternative to DMF, sometimes superior for dissolving aggregated peptides.[2] |

| Dimethyl Sulfoxide (DMSO) | High | A strong solvent that can enhance the solubility of difficult sequences, often used as a co-solvent.[4] |

| Dichloromethane (DCM) | Moderate to High | Often used for washing steps and in some coupling protocols.[1] |

| Tetrahydrofuran (THF) | Moderate | Can be used, but generally less effective than DMF or NMP. |

| Water | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[3] |

| PolarClean | High (>0.4 M for most) | A greener solvent alternative to DMF with good solubility for most Fmoc-amino acids.[5] |

Experimental Protocol for Determining Solubility

Given the lack of specific public data, an experimental approach is necessary to determine the precise solubility of Fmoc-Cys(Et)-OH in a solvent of interest. The following protocol outlines a general and reliable method.

Objective: To determine the solubility of Fmoc-Cys(Et)-OH in a specific solvent at a defined temperature.

Materials:

-

Fmoc-Cys(Et)-OH

-

Selected solvent (e.g., DMF, NMP, DCM) of high purity

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or agitator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-Cys(Et)-OH to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[3]

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.[3]

-

Alternatively, allow the solid to settle by gravity.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the Fmoc-Cys(Et)-OH peak by UV absorbance, typically at 265 nm or 301 nm.[3]

-

-

Quantification:

-

Determine the concentration of Fmoc-Cys(Et)-OH in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Visualizing the Experimental Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical steps for dissolving and coupling Fmoc-Cys(Et)-OH in SPPS.

References

The S-Ethyl Protecting Group in Peptide Synthesis: A Technical Guide to Fmoc-Cys(Et)-OH

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the sulfhydryl side chain of cysteine is a critical determinant of success. While a variety of protecting groups are commonly employed, each with its distinct advantages and liabilities, this guide focuses on the S-ethyl group, utilized in the form of Fmoc-Cys(Et)-OH . Due to its less frequent application in mainstream peptide synthesis, direct comparative data for Fmoc-Cys(Et)-OH is not as abundant as for more conventional derivatives like Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH. This guide, therefore, extrapolates the key advantages and procedural considerations for Fmoc-Cys(Et)-OH from the established principles of peptide chemistry and the known properties of S-alkyl protecting groups.

Core Advantages of S-Alkyl Protection in Fmoc-SPPS

The use of a simple S-alkyl group, such as the S-ethyl group in Fmoc-Cys(Et)-OH, offers a unique set of properties that can be advantageous in specific synthetic contexts. The primary benefits are rooted in its stability and the potential for orthogonal deprotection strategies.

A key advantage of the S-ethyl group is its notable stability across a wide range of reaction conditions encountered during standard Fmoc-based solid-phase peptide synthesis. Unlike the highly acid-labile trityl (Trt) group, the S-ethyl group is completely stable to the trifluoroacetic acid (TFA) cocktails typically used for the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups. This stability prevents premature deprotection and subsequent side reactions of the cysteine thiol, such as air oxidation to form undesired disulfide bonds or alkylation by carbocations generated during cleavage.

This high stability makes Fmoc-Cys(Et)-OH a valuable tool for synthetic strategies that require the cysteine thiol to remain protected after the initial peptide synthesis is complete. This is particularly relevant in the synthesis of complex peptides that may undergo further modifications in solution, such as selective disulfide bond formation or conjugation.

Data Presentation: Comparative Overview of Common Cysteine Protecting Groups

To contextualize the utility of the S-ethyl group, the following table provides a comparative summary of the properties of commonly used cysteine protecting groups in Fmoc-SPPS. The data for the S-ethyl group are inferred based on the known behavior of S-alkyl groups.

| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Deprotection Conditions | Orthogonality to TFA |

| Ethyl | Et | High stability to TFA, orthogonal to standard cleavage | Harsh deprotection conditions required | Sodium in liquid ammonia, HF | Yes |

| Trityl | Trt | Easily cleaved with standard TFA cocktails | Prone to racemization, premature loss in some conditions | 1-5% TFA, standard cleavage cocktails | No |

| Acetamidomethyl | Acm | Stable to TFA, allows for selective deprotection | Requires specific reagents for removal (e.g., iodine, mercury(II) acetate) | Iodine, silver trifluoroacetate, mercury(II) acetate | Yes |

| tert-Butylthio | StBu | Stable to TFA, good for disulfide formation | Requires reducing agents for cleavage | Reducing agents (e.g., DTT, TCEP) | Yes |

| Tetrahydropyranyl | Thp | Reduced racemization compared to Trt | Acid labile, may not be fully orthogonal to very acid-sensitive resins | Standard cleavage cocktails | No |

Experimental Protocols

The incorporation of Fmoc-Cys(Et)-OH into a peptide sequence follows standard Fmoc-SPPS protocols. However, the final deprotection of the S-ethyl group requires specific and harsh conditions, which must be considered in the overall synthetic strategy.

General Coupling Protocol for Fmoc-Cys(Et)-OH

-

Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

-

Coupling:

-

Pre-activate a solution of Fmoc-Cys(Et)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin as described in step 3.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Deprotection of the S-Ethyl Group

The cleavage of the thioether bond of the S-ethyl group is typically achieved by reduction with sodium in liquid ammonia. This is a powerful reducing agent and will also cleave disulfide bonds if they are present.

-

Peptide Cleavage and Purification: After the peptide chain is assembled, cleave the peptide from the resin and deprotect the other side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Purify the S-ethyl protected peptide by reverse-phase HPLC.

-

Sodium/Liquid Ammonia Reduction:

-

In a flask equipped with a dry ice condenser, dissolve the purified, lyophilized peptide in anhydrous liquid ammonia at -78 °C.

-

Add small pieces of sodium metal to the solution until a persistent blue color is observed, indicating an excess of sodium.

-

Allow the reaction to stir for 30-60 minutes.

-

Quench the reaction by the addition of a proton source, such as ammonium chloride.

-

Evaporate the ammonia.

-

-

Purification: Desalt and purify the final deprotected peptide by reverse-phase HPLC.

Mandatory Visualizations

Logical Workflow for Utilizing Fmoc-Cys(Et)-OH

Caption: Workflow for peptide synthesis using Fmoc-Cys(Et)-OH.

Decision Pathway for Cysteine Protecting Group Selection

Caption: Decision tree for selecting a cysteine protecting group.

The S-Ethyl Protecting Group in Fmoc-Cysteine: A Technical Evaluation for Peptide Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic selection of protecting groups for cysteine residues is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. While a variety of S-protecting groups are well-established and extensively documented, the role and utility of the S-ethyl group, utilized in the form of Nα-Fmoc-S-ethyl-L-cysteine (Fmoc-Cys(Et)-OH), remain largely enigmatic within the mainstream peptide chemistry literature. This technical guide provides a comprehensive analysis of the S-ethyl protecting group, addressing its theoretical underpinnings, presumed stability, and potential cleavage mechanisms. Due to a notable scarcity of direct experimental data in peer-reviewed publications, this document synthesizes information from analogous S-alkyl protecting groups and fundamental chemical principles to offer a reasoned evaluation for researchers and professionals in peptide synthesis and drug development. This guide explicitly highlights the current knowledge gaps and provides a comparative framework against commonly employed cysteine protection strategies.

Introduction: The Imperative of Cysteine Protection in Fmoc-SPPS

Cysteine's thiol side chain is a focal point of both functionality and synthetic challenge in peptide chemistry. Its high nucleophilicity and susceptibility to oxidation necessitate robust protection during the iterative cycles of Fmoc deprotection (typically with piperidine) and amino acid coupling characteristic of SPPS. The choice of an appropriate S-protecting group is dictated by the overall synthetic strategy, including the desired final form of the peptide (free thiol or disulfide-bridged) and the presence of other sensitive residues. An ideal protecting group should be stable throughout the synthesis and selectively cleavable under conditions that do not compromise the integrity of the peptide.

Physicochemical Properties of Fmoc-Cys(Et)-OH

Fmoc-Cys(Et)-OH is a commercially available amino acid derivative. A summary of its basic properties is provided in Table 1.

| Property | Value |

| Chemical Formula | C₂₀H₂₁NO₄S |

| Molecular Weight | 371.45 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |

| CAS Number | 200354-34-3 |

Table 1: Physicochemical properties of Fmoc-Cys(Et)-OH.

The S-Ethyl Group: A Theoretical Analysis of its Role

The S-ethyl group is a simple S-alkyl thioether. In the absence of extensive empirical data, its behavior in SPPS can be inferred from the known chemistry of thioethers and related S-alkyl protecting groups.

Stability Profile

The stability of the S-ethyl group is a critical consideration for its viability in Fmoc-SPPS.

-

Stability to Piperidine: Thioethers are generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). The C-S bond is not susceptible to cleavage by secondary amines under these conditions. Therefore, it is anticipated that the S-ethyl group would remain intact throughout the iterative elongation of the peptide chain.

-

Stability to Trifluoroacetic Acid (TFA): The stability of the S-ethyl group to the strong acid conditions used for the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups (e.g., 95% TFA) is a key determinant of its utility. Simple alkyl thioethers are generally considered stable to TFA. This high stability implies that the S-ethyl group would likely not be cleaved under standard global deprotection conditions, making it unsuitable for applications where a free thiol is desired in the final peptide.

The logical workflow for the use of an S-protected cysteine in Fmoc-SPPS is depicted in the following diagram.

Caption: General workflow of Fmoc-SPPS highlighting the fate of the S-protected cysteine.

Potential for Orthogonal Deprotection

Given its presumed stability to TFA, the S-ethyl group could theoretically be employed in an orthogonal protection strategy. This would involve the synthesis of a fully protected peptide, followed by a specific deprotection step to unmask the S-ethylated cysteine for subsequent modification, such as disulfide bond formation or conjugation.

Cleavage of the S-Ethyl Group: Post-SPPS Manipulation

The cleavage of a stable S-alkyl thioether from a cysteine residue presents a significant synthetic challenge and is likely a primary reason for the limited use of the S-ethyl group in routine peptide synthesis. Methods for the cleavage of such stable C-S bonds are often harsh and may not be compatible with sensitive peptide structures.

Potential, albeit aggressive, methods for thioether cleavage that have been reported in organic chemistry include:

-

Reduction with Alkali Metals: Dissolving metal reductions (e.g., sodium in liquid ammonia) can cleave thioethers but are generally not compatible with complex peptides.

-

Lewis Acid-Mediated Cleavage: Certain Lewis acids in the presence of a soft nucleophile can effect cleavage, but these conditions can also lead to side reactions.

-

Oxidative Methods: Oxidation of the thioether to a sulfoxide or sulfone, followed by elimination, is a possible route, but the oxidative conditions can damage sensitive residues like methionine and tryptophan.

The requirement for such harsh, non-standard deprotection protocols would severely limit the practical applicability of the S-ethyl group in a typical peptide synthesis laboratory.

Comparative Analysis with Common Cysteine Protecting Groups

To contextualize the potential role of the S-ethyl group, it is instructive to compare its inferred properties with those of widely used cysteine protecting groups.

| Protecting Group | Stability to Piperidine | Stability to TFA (95%) | Cleavage Conditions | Key Application |

| Trityl (Trt) | Stable | Labile | TFA (concurrent with final cleavage) | Routine synthesis of peptides with free thiols. |

| tert-Butyl (tBu) | Stable | Stable | Strong acids (e.g., HF) or mercuric acetate | Orthogonal protection for complex disulfide bond formation strategies. |

| Acetamidomethyl (Acm) | Stable | Stable | Iodine, silver salts, mercuric acetate | Orthogonal protection for sequential disulfide bond formation. |

| S-ethyl (Et) (Inferred) | Stable | Stable | Harsh conditions (e.g., strong reducing agents, harsh acids) | Niche applications requiring a very stable, non-labile thioether. |

Table 2: Comparison of the inferred properties of the S-ethyl protecting group with common cysteine protecting groups.

The following diagram illustrates the orthogonality of common cysteine protecting groups in relation to the S-ethyl group.

Caption: Orthogonality of cysteine protecting groups.

Potential Side Reactions

During the incorporation of any Fmoc-Cys derivative, racemization is a potential side reaction, particularly with carbodiimide-based activators in the presence of a tertiary base. While no specific data exists for Fmoc-Cys(Et)-OH, it is prudent to assume a similar susceptibility to racemization as other S-alkylated cysteine derivatives. The use of coupling reagents such as DIC/Oxyma is generally recommended to minimize this side reaction.

Experimental Protocols (Hypothetical)

Given the lack of published protocols, the following are hypothetical procedures based on standard SPPS practices. These protocols have not been experimentally validated and should be approached with caution.

Incorporation of Fmoc-Cys(Et)-OH into a Peptide Sequence

-

Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling:

-

Pre-activate Fmoc-Cys(Et)-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Repeat: Continue with the subsequent deprotection and coupling cycles for the remaining amino acids in the sequence.

Global Deprotection and Cleavage (with S-ethyl group remaining)

-

Final Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

-

Washing: Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

-

Cleavage Reaction: Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Conclusion and Future Outlook

The S-ethyl protecting group, in the form of Fmoc-Cys(Et)-OH, represents a chemical curiosity in the field of peptide synthesis. While commercially available, its practical utility is severely hampered by a lack of documented applications and, most critically, the absence of a mild and selective cleavage method. Its high stability to standard SPPS and cleavage conditions makes it unsuitable for the routine synthesis of peptides requiring a free thiol.

The primary role of the S-ethyl group, if any, would be as a permanent, non-labile modification of a cysteine residue. This could be of interest in specific research contexts where the properties of an S-ethylated cysteine are being investigated. However, for mainstream peptide synthesis, where the temporary protection of the thiol is paramount, the S-ethyl group does not appear to offer any advantages over well-established protecting groups.

Future research could explore novel, mild methods for the cleavage of S-alkyl thioethers, which might open up new avenues for the use of protecting groups like S-ethyl. However, until such methods are developed and validated, the use of Fmoc-Cys(Et)-OH is likely to remain confined to highly specialized and niche applications. Researchers and drug development professionals are advised to rely on well-characterized protecting groups such as Trt, Acm, and tBu for predictable and successful synthesis of cysteine-containing peptides.

An In-depth Technical Guide to Thiol Protection in Cysteine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of the thiol group in cysteine residues is a critical aspect of peptide synthesis and the development of peptide-based therapeutics. The high nucleophilicity of the thiol side chain makes it susceptible to a range of undesirable side reactions, including oxidation, alkylation, and incorrect disulfide bond formation during synthesis.[1][2] Effective protection and subsequent selective deprotection are paramount for achieving high yields and purity of the target peptide.[1] This guide provides a comprehensive overview of the most common thiol protecting groups for cysteine, their stability, deprotection protocols, and strategies for their application.

Core Concepts in Cysteine Protection

The ideal thiol protecting group should exhibit several key characteristics:

-

Ease of Introduction: It should be readily incorporated onto the cysteine thiol group.

-

Stability: It must be stable under the conditions used for peptide chain elongation, particularly the basic conditions for Fmoc deprotection and acidic conditions for Boc deprotection.[1][3]

-

Orthogonality: It should be selectively removable under specific conditions that do not affect other protecting groups on the peptide or the peptide-resin linkage.[4][5] This is crucial for the regioselective formation of multiple disulfide bonds.[6]

-

Efficient Removal: The deprotection process should be high-yielding and free of side reactions.

Commonly Used Thiol Protecting Groups

A variety of protecting groups have been developed for cysteine, each with distinct properties that make them suitable for different synthetic strategies.[5] They are often classified based on the chemical conditions required for their removal.[1]

| Protecting Group | Abbreviation | Stability | Deprotection Conditions & Reagents | Key Features |

| Trityl | Trt | Stable to base (piperidine). | Highly labile to acids (e.g., TFA).[7] Requires scavengers like Triisopropylsilane (TIS) to prevent re-attachment.[8][9] Can also be removed by I₂ (with simultaneous disulfide formation).[10] | Widely used in Fmoc-SPPS for its convenience, as it's typically removed during the final cleavage step.[7] |

| Acetamidomethyl | Acm | Stable to TFA and base.[3][6] | Removed by reagents like mercury(II) acetate (Hg(OAc)₂), silver(I) salts (e.g., AgOTf), or iodine (I₂).[11] Can also be removed by CuSO₄ with 1,2-aminothiols[12] or specific platinum complexes.[13] | Excellent for orthogonal protection strategies, allowing for selective, post-cleavage disulfide bond formation.[6][14] |

| tert-Butyl | tBu | Stable to standard TFA cleavage and iodine oxidation.[4] | Requires strong acids (e.g., HF), Hg(OAc)₂, or specific silyl chloride/sulfoxide mixtures for removal.[4] | Useful as an orthogonal protecting group when TFA-lability is not desired.[2] |

| Methoxytrityl | Mmt | More acid-labile than Trt.[1] | Can be selectively removed on-resin with dilute TFA (1-2% in DCM).[1] | Ideal for on-resin disulfide bond formation in orthogonal strategies.[4] |

| tert-Butylthio | StBu | Stable to TFA (if thiol scavengers are avoided). | Removed by reducing agents like thiols (DTT, β-mercaptoethanol) or phosphines (TCEP).[15] | Allows for selective on-resin deprotection to generate a free thiol for modification or cyclization. |

Experimental Protocols and Methodologies

Detailed and reliable protocols are essential for the successful application of protecting group strategies.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)

This protocol outlines the standard workflow for incorporating a protected cysteine residue into a growing peptide chain on a solid support.[16]

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in Dimethylformamide (DMF) for 30-60 minutes.[17]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once to ensure complete removal of the Fmoc group.[17][18]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and its adducts.[17]

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) (2-4 equivalents) and a coupling reagent (e.g., HBTU) (2-4 equivalents) in DMF.

-

Add Diisopropylethylamine (DIEA) (4-8 equivalents) to activate the amino acid.[19]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a ninhydrin (Kaiser) test.[19]

-

-

Final Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).[19]

-

Repeat Cycle: Return to step 2 for the next amino acid coupling.

Protocol 2: Cleavage and Deprotection of a Trt-Protected Cysteine Peptide

This procedure describes the final step of releasing the peptide from the resin and simultaneously removing the acid-labile Trityl group.

-

Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under a vacuum.[6]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard, effective cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).[9] TIS is critical to act as a scavenger for the liberated trityl cations, preventing re-protection of the thiol.[1][9] For peptides with multiple Cys(Trt) residues, adding 2.5% 1,2-ethanedithiol (EDT) is recommended to maintain a reducing environment.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and stir the mixture at room temperature for 2.5-4 hours.[6][9]

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[6]

-

Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether, and repeat the ether wash to remove scavengers.[19]

-

Drying: Dry the final peptide pellet under vacuum.[6]

Protocol 3: Selective Deprotection of the Acm Group

This protocol is used when an Acm-protected cysteine needs to be deprotected orthogonally, often for regioselective disulfide bond formation after the peptide has been cleaved from the resin and purified.

Method A: Mercury(II) Acetate Deprotection [11]

-

CAUTION: Mercury salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Dissolve the Acm-protected peptide in 10% (v/v) aqueous acetic acid.

-

Carefully adjust the pH to 4.0 with glacial acetic acid.

-

Add 1.0 equivalent of mercury(II) acetate per Acm group.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add β-mercaptoethanol to quench the reaction and precipitate the mercury.

-

Remove the precipitate by centrifugation and purify the deprotected peptide by HPLC.

Method B: Iodine Deprotection (with simultaneous disulfide formation) [6]

-

Dissolve the purified peptide containing two Cys(Acm) residues in a suitable solvent mixture (e.g., aqueous methanol or acetic acid) at a high dilution (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

-

Add a solution of iodine (I₂) in the same solvent dropwise until a faint yellow color persists.

-

Stir the reaction for 1-2 hours, monitoring by HPLC and Mass Spectrometry.

-

Quench the excess iodine with a dilute aqueous solution of ascorbic acid or sodium thiosulfate.

-

Purify the cyclized peptide by HPLC.

Visualization of Workflows and Logic

Logical Workflow for SPPS

The following diagram illustrates the general workflow for Solid-Phase Peptide Synthesis (SPPS), highlighting the key iterative steps.

Orthogonal Protection Strategy for Regioselective Disulfide Bonding

This diagram illustrates a strategy for forming two specific disulfide bonds in a peptide containing four cysteine residues, using two orthogonal protecting groups (Trt and Acm).

Decision Tree for Selecting a Cysteine Protecting Group

This flowchart provides a logical path for researchers to choose an appropriate thiol protecting group based on the synthetic goal.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 15. researchgate.net [researchgate.net]

- 16. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 17. benchchem.com [benchchem.com]

- 18. nbinno.com [nbinno.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Cys(Et)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Et)-OH is a derivative of the amino acid cysteine used in solid-phase peptide synthesis (SPPS). In this molecule, the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the thiol side chain is protected by an ethyl group (-CH₂CH₃). The selection of a cysteine-protecting group is a critical strategic decision in peptide synthesis, directly impacting the conditions required for final cleavage and the possibilities for forming disulfide bridges. This document provides a detailed overview of the use of Fmoc-Cys(Et)-OH in SPPS, including its chemical properties, recommended protocols, and a comparison with other common cysteine-protecting groups.

The S-ethyl protecting group is a simple S-alkyl thioether. Thioethers are generally stable to the mildly basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and are also resistant to standard acidolytic cleavage by trifluoroacetic acid (TFA), which is the hallmark of the final cleavage step in most Fmoc-based SPPS protocols. This high stability places Fmoc-Cys(Et)-OH in a specialized category of cysteine derivatives, often employed when the thiol group is intended to remain protected in the final peptide or when orthogonal cleavage strategies are required.

Comparative Data of Cysteine Protecting Groups

The choice of a cysteine protecting group is dictated by the desired final product and the overall synthetic strategy. The S-ethyl group's stability contrasts sharply with more common protecting groups like trityl (Trt), which is acid-labile, and acetamidomethyl (Acm), which requires specific deprotection conditions.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Features |

| Ethyl | Et | Strong acids (e.g., HF), Heavy metal salts (e.g., Hg(OAc)₂), or other specialized methods. | Highly stable to TFA and piperidine; suitable for strategies requiring a permanently protected thiol or orthogonal cleavage. |

| Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleaved during standard final resin cleavage; cost-effective for synthesizing peptides with free thiols.[1] |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂)[2] | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation; orthogonal to acid-labile groups.[3][4] |

| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂[5] | Stable to TFA; useful for orthogonal protection schemes.[6] |

| tert-Butylthio | StBu | Reducing agents (e.g., thiols, phosphines) | Stable to TFA; removal can be sluggish.[7] |

Experimental Protocols

The following protocols provide a general framework for the use of Fmoc-Cys(Et)-OH in manual or automated solid-phase peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

-

Resin Swelling: Swell the resin (e.g., Rink Amide for peptide amides or Wang resin for peptide acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU/HATU (3-5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative ninhydrin test.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Note on Cysteine Coupling: Cysteine derivatives are prone to racemization during activation. To minimize this, it is advisable to use coupling reagent mixtures that operate at a more neutral or slightly acidic pH, such as DIC/Oxyma, or to use collidine as a base instead of DIPEA.[8]

Protocol 2: Final Cleavage and Deprotection of the S-Ethyl Group

Due to the high stability of the S-ethyl group, standard TFA-based cleavage cocktails will remove the peptide from the resin and cleave other acid-labile side-chain protecting groups, but will leave the S-ethyl group intact .

A. Cleavage from Resin with S-Ethyl Group Remaining:

-

Resin Preparation: After the final Fmoc deprotection and any N-terminal modification, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A common general-purpose cocktail is "Reagent K": TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5 v/v).[8] For peptides without other sensitive residues, a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5) can be used.[9]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the pellet with cold ether multiple times. Dry the crude peptide under vacuum. At this stage, the peptide will have a Cys(Et) residue.

B. Deprotection of the S-Ethyl Group (Post-Cleavage):

The removal of the S-ethyl group is not a standard procedure in routine Fmoc-SPPS and requires harsher conditions or specific reagents.

-

Method 1: Strong Acid Cleavage (e.g., Hydrogen Fluoride - HF): This method is effective but requires specialized equipment and is hazardous. It is more characteristic of Boc-SPPS. The peptide containing Cys(Et) would be treated with anhydrous HF, typically with scavengers like anisole. This method is not recommended for standard laboratories not equipped for HF chemistry.

-

Method 2: Heavy Metal-Mediated Deprotection:

-

Dissolve the Cys(Et)-containing peptide in a suitable solvent (e.g., aqueous acetic acid).

-